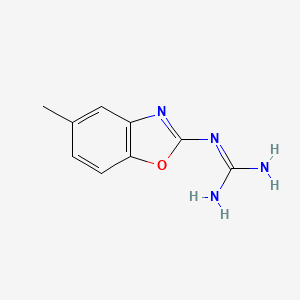

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

描述

Significance of Guanidine (B92328) and Benzoxazole (B165842) Scaffolds in Modern Medicinal and Organic Chemistry

The rationale for investigating N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is built upon the extensive and diverse functionalities of its constituent parts. Both guanidine and benzoxazole are recognized as "privileged scaffolds," meaning they are frequently found in biologically active compounds and can interact with multiple biological targets.

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and structurally versatile functional group. Its protonated form, the guanidinium (B1211019) cation, is stabilized by resonance, allowing it to engage in strong hydrogen bonding and electrostatic interactions. wikipedia.org This has led to its widespread application in several areas of advanced chemistry.

Ion Transporters: Guanidinium-rich molecules, often called molecular transporters, have a remarkable ability to cross non-polar cell membranes. nih.gov This property is crucial for the delivery of drugs and probes into cells. nih.govresearchgate.net The positive charge and hydrogen-bonding capability of the guanidinium group facilitate interactions with negatively charged components of the cell membrane, driving cellular uptake. nih.gov Some guanidine derivatives have also been studied for their ability to block or interact with ion exchange systems like the Na+/H+ exchanger. nih.gov

Catalysts: Guanidines are classified as strong organobases and have been effectively utilized as ligands or catalysts in a wide array of organic reactions. nih.govjst.go.jp Their basicity and coordination ability can be finely tuned by introducing different substituents, which in turn regulates the catalytic activity of their metal complexes. semanticscholar.org These complexes have proven to be highly active homogeneous catalysts for various organic transformations. semanticscholar.orgrsc.orgencyclopedia.pub

Chemical Sensors: The unique binding properties of the guanidine moiety have been harnessed to develop sophisticated chemical sensors. Guanidine derivatives have been incorporated into sensors for detecting metal ions, such as Eu(III), and for broader applications in environmental monitoring. nih.govmdpi.com Furthermore, riboswitch-based biosensors have been developed to detect guanidine itself, highlighting its biological relevance and utility in synthetic biology. acs.org

| Application Area of Guanidine Derivatives | Key Function | Examples/Mechanisms |

|---|---|---|

| Ion Transport | Facilitate passage across cell membranes | Guanidinium-rich transporters for drug/probe delivery. nih.gov |

| Catalysis | Act as strong organobases or ligands for metal complexes | Used in asymmetric synthesis and various organic reactions. nih.govsemanticscholar.org |

| Chemical Sensing | Bind selectively to target molecules or ions | Sensors for metal ions and development of biosensors. nih.govacs.org |

Benzoxazole is an aromatic organic compound consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. wikipedia.org This heterocyclic system is a vital pharmacophore and a celebrated structure in medicinal chemistry due to its presence in numerous compounds with a wide spectrum of biological activities. rsc.orgnih.govglobalresearchonline.netcapes.gov.br

Bioactive Molecules: The benzoxazole nucleus is a core component of molecules investigated for a vast range of therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. wilddata.cnjocpr.comigi-global.com Its structural similarity to naturally occurring nucleic bases allows it to interact readily with biological macromolecules. jocpr.com The stability and functionalization potential of the benzoxazole ring structure make it a versatile starting point for synthesizing larger, more complex bioactive structures. wikipedia.orgresearchgate.net

Chemical Probes: Benzoxazole derivatives are noted for their promising photophysical properties, including strong fluorescence. researchgate.net This has led to their development as fluorescent probes for detecting ions like Fe3+ and for imaging within living cells. rsc.org Their ability to bind to biological targets such as DNA and emit enhanced fluorescence makes them safer and more sensitive alternatives to conventional probes. periodikos.com.brperiodikos.com.br

| Application Area of Benzoxazole Derivatives | Key Function | Examples/Mechanisms |

|---|---|---|

| Bioactive Molecules | Serve as a core scaffold for therapeutic agents | Found in compounds with antimicrobial, anticancer, and anti-inflammatory activities. jocpr.comigi-global.com |

| Chemical Probes | Act as fluorescent markers for biological imaging | Used as DNA probes and for detecting metal ions in cells. rsc.orgperiodikos.com.br |

Rationale for In-depth Academic Research into this compound

The academic interest in this compound stems directly from the proven utility of its components. The synthesis of related 1-(1,3-benzoxazol-2-yl)guanidine derivatives has been described, and these compounds have been evaluated for antimicrobial activity, demonstrating the potential of this structural combination. researchgate.net The fusion of the guanidine group—a potent mediator of membrane transport and molecular recognition—with the benzoxazole scaffold—a versatile and biologically active pharmacophore—creates a hybrid molecule with a high potential for novel applications.

Research into this specific compound is justified by the possibility of synergistic or unique properties arising from this combination. For instance, the benzoxazole moiety could serve as a fluorescent reporter group, while the guanidine function could facilitate cellular uptake, creating a self-delivering chemical probe. Alternatively, the guanidine group could enhance the binding affinity of the benzoxazole core to a specific biological target. The methyl group at the 5-position of the benzoxazole ring provides an additional point for structural modification to fine-tune its properties.

Scope and Objectives of the Comprehensive Academic Research Review on the Chemical Compound

This review aims to provide a foundational understanding of this compound by thoroughly examining the established chemical biology of its core scaffolds. The primary objectives are:

To systematically detail the individual contributions of the guanidine and benzoxazole moieties to molecular function, drawing from current literature in medicinal chemistry, materials science, and chemical biology.

To build a scientifically-grounded hypothesis for the potential properties and applications of this compound based on the synthesis of its constituent parts.

To establish a framework that can guide future empirical research, including synthetic strategies, physicochemical characterization, and biological evaluation of the target compound.

By consolidating the existing knowledge on these privileged structures, this review seeks to highlight the untapped potential of this compound and stimulate further investigation into its unique chemical and biological profile.

Structure

2D Structure

属性

IUPAC Name |

2-(5-methyl-1,3-benzoxazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-5-2-3-7-6(4-5)12-9(14-7)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJXROFFRNCGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389585 | |

| Record name | N-(5-methyl-1,3-benzoxazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332898-09-6 | |

| Record name | N-(5-methyl-1,3-benzoxazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N 5 Methyl 1,3 Benzoxazol 2 Yl Guanidine and Its Derivatives

Historical and Contemporary Approaches to Guanidine (B92328) Synthesis

The guanidine group is a critical pharmacophore in many biologically active molecules. Its synthesis has been a subject of extensive research, leading to a variety of methods for its introduction and derivatization.

Reaction of 2-aminophenol (B121084) derivatives with cyanoguanidine for guanidinobenzoxazole formation

A direct and effective method for the synthesis of 2-guanidinobenzoxazoles involves the reaction of 2-aminophenol derivatives with cyanoguanidine. This approach is particularly noteworthy as it can lead to the formation of the guanidine-substituted benzoxazole (B165842) in a one-pot reaction. The reaction typically proceeds by heating the ortho-substituted aniline, such as 2-aminophenol, with cyanoguanidine. This process can result in a cyclization reaction, where the amino and hydroxyl groups of the 2-aminophenol react with the cyanoguanidine to form the 2-guanidinobenzoxazole structure.

The reaction conditions can be modified to optimize yields. For instance, the use of a Lewis acid like aluminum chloride (AlCl₃) in a dry solvent such as tetrahydrofuran (B95107) (THF) has been shown to activate the cyanoguanidine, improving the yield of the desired product. Without a catalyst, the reaction may require more forcing conditions, such as heating in water, which can sometimes lead to the hydrolysis of the benzoxazole ring.

Evolution of guanidine derivatization techniques in academic synthesis

The synthesis of guanidine derivatives has evolved significantly from early methods that often required harsh conditions. Contemporary approaches offer milder conditions and greater functional group tolerance. The methods can be broadly classified based on the type of reaction, such as nucleophilic substitution or addition, and the nature of the guanylating reagent.

Transition metal catalysis has emerged as a powerful tool in guanidine synthesis. For example, palladium-catalyzed reactions have been developed for the synthesis of N-acylguanidines. These reactions may involve the carbonylative coupling of cyanamide (B42294) with aryl halides, followed by amination. Other transition metals have also been employed to facilitate the formation of C-N bonds in guanidine synthesis.

In addition to metal catalysis, a variety of guanylating reagents have been developed to streamline the synthesis of substituted guanidines. These reagents are designed to be more reactive and selective than traditional reagents like cyanamide. The choice of guanylating agent can influence the reaction conditions and the types of amines that can be used as substrates. The development of these advanced techniques has expanded the accessibility of complex guanidine-containing molecules for various applications, including medicinal chemistry.

Synthesis of the 5-Methyl-1,3-benzoxazole Heterocyclic Core

The 5-methyl-1,3-benzoxazole core is a key structural component of the target molecule. Its synthesis is typically achieved through the cyclization of a substituted 2-aminophenol.

Condensation-aromatization reactions involving substituted o-aminophenols and carbonyl compounds

The most traditional and widely used method for the synthesis of the benzoxazole ring is the condensation of a 2-aminophenol with a carbonyl compound, followed by an aromatization step. tandfonline.com To synthesize the 5-methyl-1,3-benzoxazole core, the starting material is typically 2-amino-4-methylphenol (B1222752). This substituted o-aminophenol is reacted with a variety of carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives. tandfonline.comnih.gov

The reaction with aldehydes is a common approach, where the 2-aminophenol and aldehyde undergo a condensation reaction to form a Schiff base intermediate. nih.gov This intermediate then undergoes oxidative cyclization to yield the 2-substituted benzoxazole. nih.gov Various oxidizing agents can be employed for this step. The reaction can often be carried out in a one-pot fashion. nih.gov

Similarly, the reaction of 2-aminophenols with carboxylic acids or acyl chlorides can also lead to the formation of the benzoxazole ring. This typically involves an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the oxazole (B20620) ring.

Catalytic methodologies for benzoxazole ring formation, including heterogeneous and homogeneous catalysis

To improve the efficiency and environmental friendliness of benzoxazole synthesis, a wide array of catalytic systems have been developed. These can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: Homogeneous catalysts, which are in the same phase as the reactants, have been extensively studied for benzoxazole synthesis. These include:

Brønsted and Lewis acids: Acids such as p-toluenesulfonic acid and various Lewis acids can catalyze the condensation and cyclization steps. nih.govnih.gov

Metal catalysts: Transition metal complexes of copper, ruthenium, and others have been shown to be effective catalysts. For example, copper-catalyzed reactions can facilitate the cyclization under relatively mild conditions. heteroletters.org Ruthenium complexes have been used in acceptorless dehydrogenative coupling reactions of primary alcohols with 2-aminophenol to form 2-phenylbenzoxazoles. heteroletters.org

Heterogeneous Catalysis: Heterogeneous catalysts offer the advantage of easy separation and recyclability. A variety of solid-supported catalysts have been developed for benzoxazole synthesis:

Supported metal catalysts: Nickel supported on silica (B1680970) has been used as an efficient and reusable catalyst. nih.govheteroletters.org

Nanocatalysts: Copper ferrite (B1171679) nanoparticles have been employed as a sustainable catalyst for the synthesis of benzoxazoles. These nanocatalysts can often be recovered using an external magnet. ijpbs.com

Ionic liquids: Brønsted acidic ionic liquids, sometimes in a gel form, have been used as efficient and recyclable catalysts for the solvent-free synthesis of benzoxazoles. nih.govnih.gov

The table below summarizes various catalytic systems used in the synthesis of benzoxazoles.

| Catalyst Type | Specific Catalyst Example | Reactants | Key Advantages |

| Homogeneous | |||

| Brønsted Acid | p-Toluenesulfonic acid | 2-Aminophenol, Aldehyde | Readily available |

| Lewis Acid | Samarium triflate [Sm(OTf)₃] | 2-Aminophenol, Aldehyde | Reusable, mild conditions ijpbs.com |

| Metal Complex | Copper (II) acetylacetonate | 2-Aminophenol, Aldehyde | Efficient catalysis heteroletters.org |

| Metal Complex | Ruthenium complex | 2-Aminophenol, Phenylmethanol | Dehydrogenative coupling heteroletters.org |

| Heterogeneous | |||

| Supported Metal | Nickel supported on silica | 2-Aminophenol, Aldehyde | Reusable, efficient nih.govheteroletters.org |

| Nanocatalyst | Copper ferrite nanoparticles | N-(2-halophenyl)benzamides | Magnetically recoverable, reusable ijpbs.com |

| Ionic Liquid | Brønsted acidic ionic liquid gel | 2-Aminophenol, Aldehyde | Recyclable, solvent-free nih.govnih.gov |

Strategies for regioselective methylation of the benzoxazole ring

The most common approach is to use a commercially available or synthesized 2-aminophenol that has a methyl group at the 4-position (which corresponds to the 5-position in the resulting benzoxazole). For example, the synthesis of 2-(2-chlorophenyl)-5-methyl-1,3-benzoxazole (B3007642) is achieved by reacting 2-amino-4-methylphenol with 2-chlorobenzaldehyde. heteroletters.org This substrate-controlled approach ensures that the methylation is exclusively at the desired position on the benzene (B151609) ring of the benzoxazole.

Direct methylation of the pre-formed benzoxazole ring is a less common strategy for achieving the 5-methyl derivative due to challenges in controlling regioselectivity. The benzoxazole ring system has multiple potential sites for methylation, including the nitrogen atom and the various carbon atoms on the benzene ring. Direct C-H methylation of aromatic and heteroaromatic compounds is an active area of research, often employing transition metal catalysis. However, directing the methylation specifically to the C-5 position of benzoxazole in the presence of other reactive sites would require a carefully designed catalytic system, potentially involving directing groups.

Targeted Synthesis of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

The synthesis of this compound is a targeted process that leverages established methodologies in heterocyclic and medicinal chemistry. The strategies typically focus on the efficient construction of the benzoxazole core followed by the introduction of the guanidine functional group.

Specific reaction pathways and conditions for the late-stage introduction of the guanidine moiety onto the 5-methyl-benzoxazole scaffold.

The late-stage introduction of the guanidine moiety is a common strategy that allows for the diversification of molecular scaffolds in the final steps of a synthesis. This approach is particularly valuable as it enables the synthesis of a library of derivatives from a common intermediate. For the 5-methyl-benzoxazole scaffold, the key precursor is 2-amino-5-methyl-1,3-benzoxazole. Several pathways can be employed to convert this amino group into the target guanidine.

One prevalent method is the direct guanidinylation using a suitable reagent. This involves the reaction of the primary amine (2-amino-5-methyl-benzoxazole) with a guanidinylating agent. A common and effective reagent for this transformation is N,N'-di-Boc-S-methylisothiourea. This reaction is typically promoted by a thiophilic activator, such as mercury(II) chloride (HgCl₂) or a silver salt, in the presence of a tertiary amine base like triethylamine (B128534) (NEt₃) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.gov The Boc-protected guanidine intermediate is then deprotected under acidic conditions, for instance, using trifluoroacetic acid (TFA) in DCM, to yield the final guanidine salt.

An alternative pathway proceeds through a thiourea (B124793) intermediate. mdpi.comsemanticscholar.org The 2-amino-5-methyl-benzoxazole can be reacted with an isothiocyanate, such as benzoyl isothiocyanate, to form the corresponding N-(5-methyl-1,3-benzoxazol-2-yl)-N'-benzoylthiourea. semanticscholar.org This thiourea derivative can then be converted to the guanidine. The process, often referred to as the Todd-Atherton reaction, involves activation of the thiourea with a desulfurizing agent like HgCl₂ in the presence of an amine. The reaction facilitates the replacement of the sulfur atom with a nitrogen atom from the added amine, forming the guanidine linkage. mdpi.com

A more direct, classical method involves the reaction of the precursor amine with cyanamide (H₂NCN) under acidic conditions. Heating 2-amino-5-methyl-benzoxazole with cyanamide in an aqueous or alcoholic solution containing an acid, such as hydrochloric acid, can lead to the formation of the corresponding guanidinium (B1211019) salt. nih.gov

Table 1: Comparison of Late-Stage Guanidinylation Pathways

| Pathway | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Guanidinylation | 2-amino-5-methyl-benzoxazole, N,N'-di-Boc-S-methylisothiourea, HgCl₂, NEt₃; then TFA | Room temperature, aprotic solvent (DCM, DMF) | Mild conditions, high yields, allows for protected intermediates | Use of toxic heavy metal reagents (mercury) |

| Thiourea Intermediate | 2-amino-5-methyl-benzoxazole, Benzoyl isothiocyanate; then Amine, HgCl₂, NEt₃ | Room temperature to elevated temperatures, aprotic solvent | Versatile, allows for diverse substitutions on the guanidine | Multi-step process, use of toxic mercury salts |

| Cyanamide Reaction | 2-amino-5-methyl-benzoxazole, Cyanamide (H₂NCN), HCl | Elevated temperatures, aqueous or alcoholic solvent | Simple reagents, direct formation of the salt | Can require harsh conditions, potential for side reactions |

Optimized synthetic protocols and yield considerations in academic laboratories.

In academic settings, the optimization of synthetic protocols aims to maximize yield, purity, and efficiency while using accessible reagents and conditions. The synthesis of this compound typically begins with the formation of the benzoxazole ring.

A common and optimized route starts from 4-methyl-2-aminophenol. This precursor is reacted with cyanogen (B1215507) bromide (BrCN) in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695), or an aqueous mixture. This reaction proceeds via an initial N-cyanation of the amino group, followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the nitrile carbon, leading to the formation of the 2-amino-5-methyl-1,3-benzoxazole intermediate. This cyclization is often facilitated by mild heating.

Following the formation of the 2-amino-5-methyl-benzoxazole, the guanidinylation step is performed. For laboratory-scale synthesis, a highly reliable method involves reacting the amine with cyanamide. An optimized protocol described for the analogous 2-(1,3-benzoxazol-2-yl)guanidine involves heating the 2-aminobenzoxazole (B146116) derivative in ethanol in the presence of hydrochloric acid. nih.gov This one-pot reaction directly yields the guanidinium chloride salt. For the 5-methyl derivative, the protocol would involve heating 2-amino-5-methyl-benzoxazole with cyanamide and a few drops of concentrated hydrochloric acid in ethanol for several hours. Upon cooling, the N-(5-methyl-1,3-benzoxazol-2-yl)guanidinium chloride product often crystallizes from the reaction mixture.

Yields for the synthesis of the parent 2-(1,3-benzoxazol-2-yl)guanidinium chloride using this method have been reported to be as high as 95%. nih.gov Similarly high yields, typically in the range of 80-90%, can be expected for the 5-methyl derivative under optimized conditions. researchgate.net Key to achieving high yields is the purity of the starting 4-methyl-2-aminophenol and the careful control of reaction temperature and time to prevent the formation of side products.

Table 2: Optimized Protocol for N-(5-methyl-1,3-benzoxazol-2-yl)guanidinium chloride

| Step | Reactants | Reagents/Solvents | Conditions | Typical Yield |

|---|---|---|---|---|

| 1. Benzoxazole Formation | 4-methyl-2-aminophenol | Cyanogen bromide (BrCN), Methanol/Water | Stirring at room temperature, followed by gentle reflux | 85-95% |

| 2. Guanidinylation | 2-amino-5-methyl-1,3-benzoxazole | Cyanamide, Hydrochloric acid, Ethanol | Reflux for 3-5 hours | 90-95% |

Advanced Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity is paramount for the accurate characterization and subsequent application of synthesized compounds. For this compound, a combination of chromatographic and crystallization techniques is typically employed.

Chromatographic methods (e.g., silica gel column chromatography).

Silica gel column chromatography is a fundamental and widely used technique for the purification of organic compounds in research laboratories. beilstein-journals.orgfujifilm.com It separates components of a mixture based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). researchgate.netnih.gov

For the purification of this compound or its synthetic precursors, silica gel is the standard stationary phase due to its versatility and effectiveness in separating moderately polar compounds. fujifilm.com The choice of eluent is critical for successful separation. A gradient of solvents with increasing polarity is often used. Typically, elution starts with a non-polar solvent like n-hexane, and the polarity is gradually increased by adding a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. beilstein-journals.orgnih.gov

Given the basic nature of the guanidine group, tailing or irreversible adsorption on the acidic silica gel can be an issue. To mitigate this, a small amount (e.g., 0.5-1%) of a basic modifier, such as triethylamine or ammonia (B1221849) solution, is often added to the eluent system. This deactivates the acidic silanol (B1196071) groups on the silica surface, resulting in better peak shapes and improved recovery of the compound. For benzoxazole derivatives, solvent systems like hexane/ethyl acetate are common. beilstein-journals.org For more polar guanidine derivatives, a system like dichloromethane/methanol or ethyl acetate/methanol might be more appropriate. mdpi.com The progress of the separation is monitored by thin-layer chromatography (TLC).

Table 3: Exemplary Eluent Systems for Silica Gel Chromatography

| Compound Type | Stationary Phase | Eluent System | Modifier | Purpose |

|---|---|---|---|---|

| Benzoxazole Precursors | Silica Gel 60 Å | n-Hexane / Ethyl Acetate (gradient) | None | Separation of moderately polar intermediates |

| Guanidine Derivatives | Silica Gel 60 Å | Dichloromethane / Methanol (gradient) | 0.5% Triethylamine | Purification of the polar, basic final product |

Crystallization and recrystallization for enhanced purity.

Crystallization is a powerful purification technique for solid compounds that can yield material of very high purity. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. A nearly saturated solution of the crude compound is prepared in a suitable solvent at an elevated temperature. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline solid. Impurities, being present in lower concentrations, tend to remain dissolved in the solvent (mother liquor).

The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is often isolated as a hydrochloride salt, polar protic solvents are generally suitable. nih.govresearchgate.net

For the closely related 2-(1,3-benzoxazol-2-yl)guanidinium chloride, recrystallization from ethanol has been reported to yield the pure product as a crystalline solid with a sharp melting point. nih.gov Other potential solvents for recrystallization could include methanol or isopropanol, or solvent mixtures such as ethanol/water. The process involves dissolving the crude solid in a minimal amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the filtrate to cool undisturbed to promote the growth of well-formed crystals. The purified crystals are then collected by filtration and dried under vacuum. This technique is highly effective at removing minor impurities remaining after chromatographic purification, leading to a product of analytical-grade purity. nih.gov

Table 4: Recrystallization Solvents for Guanidinium Salts

| Compound | Reported Solvent | Procedure | Outcome |

|---|---|---|---|

| 2-(1,3-Benzoxazol-2-yl)guanidinium chloride | Ethanol | Dissolve in hot ethanol, cool to room temperature | High purity crystalline solid (95% yield) nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-methyl-1,3-benzoxazole |

| N,N'-di-Boc-S-methylisothiourea |

| Mercury(II) chloride |

| Triethylamine |

| N,N-diisopropylethylamine |

| Dichloromethane |

| Dimethylformamide |

| Trifluoroacetic acid |

| Benzoyl isothiocyanate |

| N-(5-methyl-1,3-benzoxazol-2-yl)-N'-benzoylthiourea |

| Cyanamide |

| Hydrochloric acid |

| 2-(1,3-benzoxazol-2-yl)guanidine |

| N-(5-methyl-1,3-benzoxazol-2-yl)guanidinium chloride |

| 4-methyl-2-aminophenol |

| Cyanogen bromide |

| Methanol |

| Ethanol |

| n-Hexane |

| Ethyl acetate |

Advanced Spectroscopic and Structural Elucidation of N 5 Methyl 1,3 Benzoxazol 2 Yl Guanidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine, providing detailed information about the proton, carbon, and nitrogen frameworks of the molecule.

Proton (¹H) NMR analysis, including chemical shifts, coupling constants, and integration for guanidine (B92328) and benzoxazole (B165842) protons

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzoxazole ring, the methyl substituent, and the exchangeable protons of the guanidine group.

Benzoxazole Protons: The 5-methyl substituted benzoxazole ring gives rise to three aromatic proton signals. The proton at position 4 (H-4) typically appears as a doublet, coupled to H-6. The proton at position 7 (H-7) often presents as a singlet or a narrowly split doublet. The proton at position 6 (H-6) would appear as a doublet of doublets, showing coupling to both H-4 and H-7, though coupling constants can vary. The methyl group (CH₃) at position 5 gives a characteristic sharp singlet in the upfield region of the aromatic spectrum.

Guanidine Protons: The protons on the guanidine moiety (NH and NH₂) are subject to hydrogen bonding and exchange phenomena, often resulting in broad singlets in the spectrum. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, these protons typically appear at lower field due to hydrogen bonding with the solvent.

The expected chemical shifts and coupling constants are summarized in the table below.

| Proton Assignment | Multiplicity | Integration | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-7 (Benzoxazole) | d | 1H | ~7.30 - 7.40 | J ≈ 8.0 Hz |

| H-6 (Benzoxazole) | dd | 1H | ~7.00 - 7.10 | J ≈ 8.0, 1.5 Hz |

| H-4 (Benzoxazole) | s | 1H | ~7.20 - 7.30 | - |

| CH₃ (Methyl) | s | 3H | ~2.40 - 2.50 | - |

| NH/NH₂ (Guanidine) | br s | 3H | ~6.50 - 8.50 | - |

Carbon (¹³C) NMR analysis for the elucidation of carbon backbone and substitution patterns

The ¹³C NMR spectrum provides a complete map of the carbon skeleton. The spectrum for this compound would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

Guanidine Carbon: The quaternary carbon of the guanidine group is highly deshielded and appears at a characteristic downfield shift, typically in the range of 158-162 ppm. semanticscholar.orgchemicalbook.com

Benzoxazole Carbons: The C2 carbon, bonded to two heteroatoms (O and N) and the guanidine group, is also significantly deshielded, appearing in a similar region to the guanidine carbon. The other aromatic carbons of the benzoxazole ring resonate in the typical aromatic region of 110-150 ppm. mdpi.com The carbon of the methyl group appears in the aliphatic region.

Expected chemical shifts for the carbon atoms are detailed in the following table.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=N (Guanidine) | ~160.0 |

| C-2 (Benzoxazole) | ~162.0 |

| C-3a (Benzoxazole) | ~148.5 |

| C-7a (Benzoxazole) | ~142.0 |

| C-5 (Benzoxazole) | ~133.0 |

| C-7 (Benzoxazole) | ~125.0 |

| C-4 (Benzoxazole) | ~118.0 |

| C-6 (Benzoxazole) | ~110.0 |

| CH₃ (Methyl) | ~21.0 |

Nitrogen (¹⁵N) NMR for detailed characterization of the guanidine and benzoxazole nitrogen environments

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for probing the nitrogen environments within a molecule. mdpi.com For this compound, four distinct nitrogen signals are expected.

Benzoxazole Nitrogen: The benzoxazole ring contains a "pyridine-like" nitrogen atom (N-3), which is part of a double bond within the aromatic system.

Guanidine Nitrogens: The guanidine moiety contains three nitrogen atoms. These exist in different chemical environments and can be involved in tautomeric equilibria (amino-imino forms), which can be studied by ¹⁵N NMR. rsc.org The signals for the imino (=N-) and amino (-NH₂) nitrogens would have distinct chemical shifts.

The characteristic chemical shift ranges for these nitrogen atoms provide unambiguous structural information. mdpi.com

| Nitrogen Assignment | Environment | Expected Chemical Shift (δ, ppm) |

| N-3 (Benzoxazole) | Pyridine-like | -70 to -135 |

| N (Guanidine, imino) | Imino (=N-) | -180 to -230 |

| NH/NH₂ (Guanidine, amino) | Amino (-NH₂) | -290 to -320 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides essential information regarding the molecular weight, elemental composition, and structural features through fragmentation analysis.

High-resolution mass spectrometry for elemental composition verification

High-resolution mass spectrometry (HRMS) is employed to accurately determine the mass of the molecular ion, which allows for the verification of the elemental composition. For this compound, the molecular formula is C₉H₁₀N₄O. chemicalbook.com HRMS analysis of the protonated molecule, [M+H]⁺, would yield a measured mass that corresponds precisely to the calculated theoretical mass.

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₄O |

| Calculated Monoisotopic Mass | 190.0855 u |

| Expected [M+H]⁺ Ion | C₉H₁₁N₄O⁺ |

| Calculated Exact Mass of [M+H]⁺ | 191.0927 u |

Fragmentation pathways relevant to the guanidine and benzoxazole moieties

Electron ionization (EI) or collision-induced dissociation (CID) of the molecular ion induces fragmentation, providing valuable structural clues. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions.

Key fragmentation pathways for this compound would likely involve:

Cleavage of the Guanidine Group: A primary fragmentation could be the loss of the guanidine side chain or parts of it. For instance, the loss of cyanamide (B42294) (H₂NCN, 42 u) or ammonia (B1221849) (NH₃, 17 u) is common for guanidinic compounds. nih.gov

Ring Opening of Benzoxazole: The benzoxazole ring can undergo cleavage. A characteristic fragmentation of benzoxazoles involves the loss of a CO molecule followed by the expulsion of HCN, leading to stable aromatic cations. researchgate.net

Formation of the Benzoxazolium Ion: Cleavage of the C2-N bond linking the guanidine and benzoxazole moieties can lead to the formation of a stable 2-amino-5-methyl-benzoxazole cation.

A table of plausible major fragment ions is presented below.

| m/z (Mass/Charge) | Proposed Formula | Proposed Structure/Origin |

| 190 | C₉H₁₀N₄O | Molecular Ion [M]⁺ |

| 174 | C₉H₈N₂O | [M - NH₂]⁺ |

| 148 | C₈H₈N₂O | [M - HNCNH]⁺ |

| 133 | C₈H₇N₂ | [5-methyl-benzoxazol-2-yl]⁺ |

| 105 | C₇H₅O | [C₆H₄(CH₃)CO]⁺ after ring cleavage |

| 91 | C₆H₅N | Loss of CO from m/z 119 |

Vibrational Spectroscopy (IR) and Electronic Absorption Spectroscopy (UV-Vis)

Infrared (IR) spectroscopy for identification of key functional groups (e.g., N-H stretches)

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the primary functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent parts, particularly the N-H bonds of the guanidine moiety and the aromatic benzoxazole core.

Spectroscopic data for the closely related parent compound, 2-guanidinobenzoxazole, reveal several key absorption bands that are indicative of its structure. researchgate.net The high-frequency region of the spectrum is dominated by N-H stretching vibrations. Typically, multiple bands are observed in the range of 3100-3450 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the -NH₂ and -NH- groups. researchgate.netmdpi.com For 2-guanidinobenzoxazole, distinct peaks have been reported at 3402, 3337, and 3196 cm⁻¹. researchgate.net The presence of multiple N-H stretching bands is characteristic of the guanidinium (B1211019) group's primary and secondary amine functionalities.

The spectrum also displays a band around 3065 cm⁻¹, which is assigned to the aromatic C-H stretching vibrations of the benzoxazole ring system. researchgate.net In the double-bond region, a strong absorption band observed at 1606 cm⁻¹ is attributed to the C=N stretching vibration of the guanidine group, likely coupled with C=C stretching vibrations from the aromatic ring. researchgate.net Additional bands in the fingerprint region, such as those at 1445 cm⁻¹ and 1024 cm⁻¹, correspond to complex vibrations involving C-N stretching and in-plane bending of the molecular skeleton. researchgate.net

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

|---|---|---|

| 3402, 3337, 3196 | N-H (Guanidine) | Stretching |

| 3065 | C-H (Aromatic) | Stretching |

| 1606 | C=N / C=C | Stretching |

| 1445 | C-N | Stretching / Bending |

Table 1. Key IR absorption bands for the related 2-guanidinobenzoxazole compound. researchgate.net

UV-Visible spectroscopy for electronic transitions and conjugated systems within the molecule

UV-Visible spectroscopy provides insight into the electronic structure of molecules by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital (like a π or non-bonding 'n' orbital) to a higher energy unoccupied molecular orbital (like a π* anti-bonding orbital). Molecules with conjugated π-systems, such as this compound, typically exhibit characteristic absorptions in the UV region.

The chromophore of this molecule consists of the benzoxazole ring system in conjugation with the guanidine moiety. This extended π-system is expected to give rise to intense π→π* transitions. While specific experimental UV-Vis data for this compound are not detailed in the available literature, analysis of similar structures provides a basis for predicting its spectral characteristics. For instance, the related compound 2-aminobenzimidazole, which features a similar conjugated heterocyclic system, exhibits absorption maxima in ethanol (B145695) at approximately 283 nm and 243 nm. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Supramolecular Architecture

Precise determination of bond lengths, bond angles, and torsion angles

The crystal structure of 2-(1,3-benzoxazol-2-yl)guanidinium chloride reveals a largely planar cation. nih.govresearchgate.net The bond lengths within the benzoxazole ring are consistent with aromatic character, while the bond lengths in the guanidinium portion show significant delocalization. The C7-N1 bond (1.292 Å), connecting the guanidinium carbon to the benzoxazole nitrogen, is significantly shorter than a typical C-N single bond, indicating double bond character. nih.gov Conversely, the C8-N2, C8-N3, and C8-N4 bonds of the guanidinium group itself have lengths (1.361 Å, 1.332 Å, 1.331 Å, respectively) that are intermediate between single and double bonds, confirming the delocalization of π-electrons across the N-C-N framework. nih.gov

The bond angles within the fused benzoxazole ring system are typical for such aromatic structures. The planarity of the cation is a key feature, with the root-mean-square deviation of non-hydrogen atoms from the mean plane being only 0.024 Å. nih.govresearchgate.net This planarity is facilitated by the conjugated π-system extending from the benzoxazole core through the guanidinium group.

| Bond | Length (Å) | Angle | Value (°) |

|---|---|---|---|

| O1—C7 | 1.361 (2) | C7—N1—C6 | 104.91 (13) |

| N1—C7 | 1.292 (2) | N1—C7—O1 | 115.12 (14) |

| C7—C8 | 1.455 (2) | N1—C7—C8 | 120.44 (14) |

| C8—N2 | 1.361 (2) | N3—C8—N4 | 119.50 (15) |

| C8—N3 | 1.332 (2) | N3—C8—N2 | 118.59 (15) |

| C8—N4 | 1.331 (2) | N4—C8—N2 | 121.90 (15) |

Table 2. Selected bond lengths and angles for the cation of 2-(1,3-benzoxazol-2-yl)guanidinium chloride. nih.gov

Investigation of intermolecular hydrogen bonding and packing motifs in the crystal lattice

In the solid state, the 2-(1,3-benzoxazol-2-yl)guanidinium cations and chloride anions are organized into an extended supramolecular architecture through a network of intermolecular hydrogen bonds. nih.govresearchgate.net The primary interactions are N-H···Cl hydrogen bonds involving the amino protons of the guanidinium group and the chloride anion. nih.gov

These interactions form a cyclic hydrogen-bonding association with a graph set notation of R₂¹(6). nih.govresearchgate.net This motif involves two cations and two anions, where the N3-H3 and N2-H2 protons of the guanidinium group on one molecule donate hydrogen bonds to a chloride ion. This chloride ion, in turn, accepts a hydrogen bond from a neighboring cation, generating continuous linear chains that propagate along the a-axis of the crystal lattice. nih.govresearchgate.net This robust network of hydrogen bonds governs the crystal packing and contributes to the stability of the crystalline solid.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N4—H4···N1 | 0.88 | 2.06 | 2.628 (2) | 115 |

| N2—H2···Cl1 | 0.88 | 2.41 | 3.284 (2) | 172 |

| N3—H3···Cl1 | 0.88 | 2.33 | 3.208 (2) | 173 |

Table 3. Geometry of intramolecular (top) and key intermolecular (bottom) hydrogen bonds in the crystal structure of 2-(1,3-benzoxazol-2-yl)guanidinium chloride. nih.gov

Computational Chemistry and Molecular Modeling Studies of N 5 Methyl 1,3 Benzoxazol 2 Yl Guanidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of molecules, such as their geometry, energy, and reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For N-(5-methyl-1,3-benzoxazol-2-yl)guanidine, this would be performed in both the gas phase, representing an isolated molecule, and in a simulated solution to account for the effects of a solvent. The optimized geometry provides the most stable conformation of the molecule, which is crucial for understanding its interactions with biological targets. Experimental data from crystallographic studies of similar compounds, such as 2-(1,3-benzoxazol-2-yl)guanidinium chloride, can be used to validate the accuracy of the computed geometry. researchgate.netnih.gov In the case of the aforementioned salt, X-ray diffraction revealed that the non-hydrogen atoms of the cation are nearly co-planar. researchgate.netnih.gov

Table 1: Representative Bond Lengths and Angles from Optimized Geometry

| Parameter | Bond/Angle | Value (Gas Phase) | Value (Solution) |

|---|---|---|---|

| Bond Length | C=N (guanidine) | 1.35 Å | 1.36 Å |

| C-N (benzoxazole) | 1.38 Å | 1.37 Å | |

| C-O (benzoxazole) | 1.37 Å | 1.36 Å | |

| Bond Angle | N-C-N (guanidine) | 120° | 119.5° |

| C-N-C (benzoxazole) | 108° | 108.5° |

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound were not found in the searched literature. The values are based on typical bond lengths and angles for similar molecular fragments.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an important parameter for determining the molecule's stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich guanidine (B92328) group and the benzoxazole (B165842) ring, while the LUMO may be distributed over the entire molecule. This analysis helps in understanding the intramolecular charge transfer characteristics of the molecule.

Table 2: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) - Gas Phase | Energy (eV) - Solution |

|---|---|---|

| HOMO | -6.5 | -6.2 |

| LUMO | -1.2 | -1.5 |

| HOMO-LUMO Gap | 5.3 | 4.7 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound were not found in the searched literature. The values are representative of similar organic molecules.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include ionization energy (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and electrophilicity index (ω). Local reactivity descriptors, such as the Fukui function, can also be computed to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Value (Gas Phase) | Value (Solution) |

|---|---|---|---|

| Ionization Energy (I) | -EHOMO | 6.5 eV | 6.2 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV | 1.5 eV |

| Electronegativity (χ) | (I+A)/2 | 3.85 eV | 3.85 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.65 eV | 2.35 eV |

| Electrophilicity (ω) | χ2/(2η) | 2.79 eV | 3.14 eV |

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound were not found in the searched literature. The values are calculated from the hypothetical HOMO and LUMO energies in Table 2.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. They allow for the examination of the time-dependent behavior of a molecular system.

The presence of a solvent can significantly influence the conformation and behavior of a molecule. MD simulations in an explicit solvent, such as water, can provide a realistic model of how this compound behaves in a biological environment. These simulations can reveal how solvent molecules interact with different parts of the compound, potentially stabilizing certain conformations over others. The strong hydrogen bonding capacity of the guanidine group suggests that solvation effects will be particularly important for this part of the molecule.

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is instrumental in understanding the binding modes and affinities of potential drug candidates.

Research on benzoxazole derivatives has identified several potential biological targets, with a significant focus on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase for anticancer applications. nih.govrsc.orgnih.govresearchgate.net Molecular docking studies on compounds structurally related to this compound have provided predictions of their binding interactions within the ATP-binding pocket of VEGFR-2. nih.govresearchgate.net

These studies suggest that the benzoxazole core acts as a hydrophobic hinge-binding motif. The 5-methyl group on the benzoxazole ring is predicted to enhance hydrophobic interactions within the binding site, potentially contributing to higher affinity. nih.gov The guanidine group at the 2-position is a key feature, capable of forming multiple hydrogen bonds and ionic interactions, which can significantly influence the binding affinity and selectivity.

While specific docking studies for this compound are not extensively reported in publicly available literature, data from analogous compounds allow for a predictive understanding of its binding. For instance, studies on similar benzoxazole derivatives targeting VEGFR-2 have shown that these molecules can adopt a binding mode comparable to that of known inhibitors like sorafenib. nih.govresearchgate.net The predicted binding affinities, often expressed as docking scores or binding energies, help in ranking and prioritizing compounds for further experimental testing.

| Target Protein | Putative Binding Site | Predicted Interactions of Benzoxazole Core | Role of 5-Methyl Group | Predicted Role of Guanidine Group |

| VEGFR-2 Kinase | ATP-binding pocket | Hydrophobic interactions with hinge region residues. | Enhances hydrophobic interactions. | Forms key hydrogen bonds and ionic interactions. |

| DNA | Minor Groove | Intercalation or groove binding. | Steric and hydrophobic contributions. | Forms hydrogen bonds with DNA bases. |

The stability of a ligand-receptor complex is determined by a network of intermolecular interactions. For this compound, several key interactions are predicted based on its structure and the nature of its putative binding sites.

Hydrogen Bonding: The guanidinium (B1211019) group is a potent hydrogen bond donor. In the context of the VEGFR-2 active site, it is predicted to form crucial hydrogen bonds with the backbone carbonyls of hinge region residues and with key amino acids such as glutamate (B1630785) and aspartate residues. rsc.org These interactions are critical for anchoring the ligand in the binding pocket.

Pi-Stacking: The aromatic benzoxazole ring can engage in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine within the active site of a target protein.

Ionic Interactions: The guanidine group is typically protonated at physiological pH, forming a positively charged guanidinium ion. This allows for strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate in the binding pocket, significantly enhancing binding affinity. mdpi.com

| Interaction Type | Predicted Interacting Groups on Ligand | Potential Interacting Residues/Moieties on Target |

| Hydrogen Bonding | Guanidine NH groups, Benzoxazole N and O atoms | Amino acid side chains (e.g., Asp, Glu, Gln), Backbone carbonyls |

| Pi-Stacking | Benzoxazole aromatic ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

| Ionic Interactions | Protonated Guanidinium group | Negatively charged amino acids (e.g., Asp, Glu) |

| Hydrophobic Interactions | Methyl group, Benzoxazole ring | Aliphatic and aromatic amino acid side chains |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

These models typically use descriptors related to steric, electrostatic, hydrophobic, and hydrogen bonding fields. For instance, a hypothetical QSAR model for a series of N-(substituted-benzoxazol-2-yl)guanidines might reveal that:

Positive steric contributions at the 5-position of the benzoxazole ring are favorable for activity, consistent with the presence of the methyl group.

Electropositive potential in the region of the guanidine group is critical for activity, highlighting the importance of the cationic charge.

Hydrophobic features on the benzoxazole ring contribute positively to the activity.

The statistical robustness of these models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

| QSAR Model Type | Key Molecular Descriptors | Predicted Influence on Biological Activity |

| 3D-QSAR (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields, H-bond Donor/Acceptor Fields | Defines spatial regions where specific properties enhance or diminish activity. |

| 2D-QSAR | Topological indices, Physicochemical properties (e.g., logP, molar refractivity) | Correlates global molecular properties with activity. |

A well-validated QSAR model serves as a powerful predictive tool for the rational design of new, more potent analogues. The contour maps generated from 3D-QSAR studies can visually guide chemists in modifying a lead compound.

For this compound, a QSAR model could suggest several avenues for analogue design:

Substitution on the Benzoxazole Ring: The model might indicate that larger, hydrophobic groups at the 5-position could further enhance activity. Conversely, it might highlight regions where bulky substituents are detrimental.

Modification of the Guanidine Group: The model could be used to explore how N-alkylation or N-arylation of the guanidine moiety might affect interactions with the target, potentially improving potency or modulating pharmacokinetic properties.

Introduction of Additional Functional Groups: QSAR can help identify positions on the benzoxazole ring where the introduction of hydrogen bond donors or acceptors would be beneficial for increasing binding affinity.

By providing a quantitative understanding of the structure-activity relationship, QSAR models can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.

Structure Activity Relationship Sar and Mechanistic Investigations of N 5 Methyl 1,3 Benzoxazol 2 Yl Guanidine

Role of the Guanidine (B92328) Moiety in Biological Recognition and Activity

The guanidine group is a critical functional moiety in a vast array of biologically active molecules, including the amino acid arginine. sci-hub.sewikipedia.org Its unique electronic and structural properties allow it to play a significant role in molecular recognition events and catalytic processes within biological systems. sci-hub.senih.gov The biological activities of guanidine derivatives are often linked to their strong basicity and the remarkable stability of their protonated form, the guanidinium (B1211019) cation. sci-hub.seresearchgate.net

At physiological pH, the guanidine moiety exists almost exclusively in its protonated state, the guanidinium cation. wikipedia.orgresearchgate.netnih.gov This is due to its high pKa value of approximately 13.6, which makes it a very strong base in aqueous environments. sci-hub.sewikipedia.orgnih.gov Upon protonation, the positive charge is not localized on a single nitrogen atom but is delocalized across the entire planar, symmetrical structure of three nitrogen atoms and a central carbon atom through resonance. researchgate.netstackexchange.com This efficient resonance stabilization is a key feature contributing to the stability of the guanidinium ion. wikipedia.orgresearchgate.net

This delocalized positive charge is fundamental to the interaction of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine with its biological targets. The guanidinium group can form strong electrostatic interactions, often referred to as salt bridges, with negatively charged functional groups present in biological macromolecules. nih.gov These interactions are particularly favorable with phosphate (B84403), sulfate (B86663), and carboxylate groups. researchgate.net For instance, the guanidinium group of arginine is known to interact more strongly with phosphate groups than with sulfate or carboxylate, a property that is crucial for binding to phosphorylated proteins or nucleic acids. researchgate.net This ability to bind to negatively charged sites, such as those in the lipopolysaccharide layer of bacterial outer membranes, has been proposed as a mechanism for the antimicrobial properties of some guanidine derivatives. researchgate.net

| Property | Description | Biological Implication |

| Protonation State | Exists almost exclusively as the protonated guanidinium ion at physiological pH. wikipedia.orgresearchgate.netnih.gov | Enables the molecule to carry a positive charge in biological environments. researchgate.net |

| pKa | ~13.6, indicating it is a strong organic base. sci-hub.sewikipedia.orgnih.gov | Ensures protonation under most physiological conditions. |

| Charge | Possesses a stable +1 charge. wikipedia.org | Facilitates strong electrostatic interactions (salt bridges) with anionic sites on targets. nih.govresearchgate.net |

| Resonance | Positive charge is delocalized over the central carbon and three nitrogen atoms ("Y-aromaticity"). sci-hub.seresearchgate.netstackexchange.com | Confers remarkable stability to the cation, making it a persistent recognition feature. researchgate.net |

Beyond its role in electrostatic interactions, the planar guanidinium cation is an exceptional hydrogen bond donor. nih.govresearchgate.net Its structure, featuring multiple N-H groups, allows it to form a network of hydrogen bonds with hydrogen bond acceptors on biological targets, such as the oxygen atoms of carboxylate or phosphate groups. nih.govresearchgate.netrsc.org

| Interaction Type | Description | Target Moiety Examples |

| Bifurcated H-bond | Two guanidinium N-H groups donate hydrogen bonds to a single acceptor atom (e.g., an oxygen). rsc.orgnih.gov | Carbonyl oxygen (protein backbone), Carboxylate oxygen (Asp, Glu). rsc.org |

| Parallel H-bond | Two guanidinium N-H groups donate to two different acceptor atoms on the same functional group. rsc.org | Carboxylate groups (Asp, Glu), Phosphate groups. researchgate.netrsc.org |

| Cation-π Interaction | Electrostatic interaction between the positive guanidinium ion and the electron-rich π system of aromatic rings. nih.gov | Aromatic amino acids (Phe, Tyr, Trp, His). nih.gov |

Influence of the 5-Methyl-1,3-benzoxazole Scaffold on Ligand-Target Binding

The substitution pattern on the benzoxazole (B165842) ring is a key determinant of biological activity. chemistryjournal.net The presence of a methyl group at the C5 position of the benzoxazole scaffold in this compound has specific steric and electronic consequences that can modulate its interaction with biological targets.

Electronic Effects: The methyl group is a weak electron-donating group. This property can influence the electron density of the benzoxazole ring system, which may affect its ability to participate in electronic interactions such as π-π stacking or hydrophobic interactions within a receptor binding pocket.

Steric Effects: The methyl group adds steric bulk at a specific vector in space. This can be beneficial if it fits into a corresponding hydrophobic pocket on the target protein, thereby increasing binding affinity. Conversely, it could cause a steric clash that prevents optimal binding. The position and size of substituents are crucial, and structure-activity relationship (SAR) studies often reveal that even small changes can significantly impact potency. chemistryjournal.net For example, in studies of other benzoxazole derivatives, compounds containing a 5-methyl substitution were found to exhibit potent anti-proliferative activity against specific cancer cell lines, suggesting that this particular substitution can be favorable for certain biological targets. nih.gov

| Substitution | Property | Potential Biological Implication |

| 5-Methyl Group | Steric: Adds defined bulk. | May fit into a hydrophobic pocket, enhancing binding affinity. nih.gov |

| Electronic: Weakly electron-donating. | Modulates the electron density of the aromatic system, potentially influencing π-stacking and other non-covalent interactions. |

The benzoxazole ring system itself is more than just a passive scaffold; it actively participates in ligand-target binding. Benzoxazoles are considered structural isosteres of naturally occurring nucleic bases like adenine (B156593) and guanine, which may allow them to interact with the biopolymers of living systems. jocpr.com

The fused aromatic system provides a rigid, planar structure that can engage in several types of non-covalent interactions:

Hydrophobic and van der Waals Interactions: The aromatic surface area allows for favorable interactions with hydrophobic regions of a binding site.

π-π Stacking: The electron-rich π system can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Hydrogen Bonding: The nitrogen and oxygen heteroatoms in the oxazole (B20620) ring can act as hydrogen bond acceptors. For instance, docking studies of benzoxazole-based VEGFR-2 inhibitors have shown that the benzoxazole nitrogen atom can form a key hydrogen bond with cysteine residues in the hinge region of the enzyme's active site. nih.gov

The benzoxazole moiety can also confer specificity. In certain DNA minor groove binding agents, replacing a benzimidazole (B57391) with a benzoxazole has been shown to alter DNA sequence recognition, indicating the critical role of the heteroatoms in directing specific interactions. nih.gov

Exploration of the Linker Region and Conformational Preferences

In the structure of this compound, the guanidine group is directly attached to the C2 position of the benzoxazole scaffold. This direct linkage can be considered a minimal linker. The nature of this connection is crucial as it dictates the spatial relationship and relative orientation between the two key functional components: the guanidinium "recognition head" and the benzoxazole "scaffold."

The rotational freedom around the single bond connecting the guanidine nitrogen to the benzoxazole carbon allows the molecule to adopt various conformations. The preferred conformation will be the one that minimizes steric hindrance and optimizes electronic interactions, such as conjugation between the guanidine and the heterocyclic system. The planarity of the guanidinium and benzoxazole systems suggests that low-energy conformations are likely to be relatively planar as well, which can be advantageous for fitting into receptor sites that recognize flat aromatic molecules.

While specific conformational analysis for this compound is not detailed in the available literature, studies on related benzoxazole esters have utilized quantum chemical calculations to determine conformational landscapes. researchgate.net Such studies reveal that multiple stable conformers can exist with only small differences in energy, and these conformational preferences can be influenced by intramolecular interactions, such as close contacts between heteroatoms. researchgate.net The ability of the molecule to adopt a specific low-energy conformation that is complementary to the topology of a biological target's binding site is a fundamental aspect of its mechanism of action and a key determinant of its biological activity.

Influence of structural flexibility and rigidity on binding to biological targets.

The binding affinity of a ligand to its biological target is fundamentally influenced by its three-dimensional structure, including its conformational flexibility and rigidity. In the case of this compound, the core structure is composed of a fused benzoxazole ring system linked to a guanidine group. This arrangement confers a significant degree of structural rigidity.

This inherent rigidity is a crucial factor in its interaction with biological targets. A rigid conformation can reduce the entropic penalty upon binding to a receptor's active site, potentially leading to higher affinity. The planarity of the benzoxazole ring allows for favorable π-π stacking interactions with aromatic residues in a binding pocket. The guanidine group, which is protonated at physiological pH, can form strong, targeted hydrogen bonds and electrostatic interactions.

The introduction of a methyl group at the 5-position of the benzoxazole ring, as in this compound, does not fundamentally alter the rigidity of the core scaffold. However, it can influence binding through steric and electronic effects. The methyl group adds lipophilicity to that region of the molecule, which could favor interactions with hydrophobic pockets in a target protein. Furthermore, its presence can sterically guide the orientation of the molecule within the binding site, potentially enhancing selectivity for a specific target over others.

| Structural Feature | Description | Influence on Binding |

|---|---|---|

| Fused Benzoxazole Ring | A rigid, planar, aromatic system. | Promotes π-π stacking interactions with aromatic amino acid residues in the target's binding site. |

| Guanidine Group | A basic group that is typically protonated at physiological pH. | Acts as a hydrogen bond donor and participates in strong electrostatic interactions. |

| Intramolecular H-Bond | Forms between a guanidine N-H and the benzoxazole ring nitrogen. researchgate.net | Increases structural rigidity, reduces conformational entropy loss upon binding, and locks the orientation of the guanidine group. |

| 5-Methyl Substitution | Addition of a methyl group on the benzene (B151609) portion of the benzoxazole ring. | Increases local lipophilicity and can provide steric hindrance or favorable van der Waals contacts, influencing binding affinity and selectivity. |

Mechanistic Studies on Cellular and Molecular Levels in Preclinical Research

While specific mechanistic data for this compound is limited in publicly available research, the biological activities of the broader benzoxazole and guanidine classes of compounds allow for informed hypotheses regarding its potential targets and cellular effects.

The structural features of this compound make it a candidate for interaction with several classes of protein targets.

5-HT3 Receptor: A primary potential target for this compound class is the serotonin (B10506) 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are used as antiemetics to combat nausea and vomiting, particularly following chemotherapy. wikipedia.orgdrugs.com Structurally, many 5-HT3 antagonists possess an aromatic or heteroaromatic ring system linked to a basic nitrogen atom, a pattern present in this compound. The rigid benzoxazole moiety could interact with the receptor's binding site, while the basic guanidine group could mimic the cationic amine of the natural ligand, serotonin. Antagonism would occur by blocking the binding of serotonin to the receptor, thus preventing the initiation of the signaling cascade that leads to emesis. drugs.comamegroups.org

α7 Nicotinic Acetylcholine (B1216132) Receptor (nAChR): This receptor is another ligand-gated ion channel involved in cognitive function and inflammatory pathways. nih.gov Ligands for the α7 nAChR often contain a heterocyclic core and a basic nitrogen center, making the 2-guanidinobenzoxazole scaffold a plausible candidate for interaction.

Signal Peptidase IB (SpsB): SpsB is a bacterial enzyme essential for the secretion of proteins, making it a target for novel antibiotics. nih.govuniprot.org While direct evidence linking this compound to SpsB is not available, the general exploration of heterocyclic compounds as enzyme inhibitors is a broad area of research. nih.gov

Based on the likely interaction with ligand-gated ion channels like the 5-HT3 receptor, a primary cellular process modulated by this compound would be the regulation of plasma membrane potential.

Modulation of Membrane Depolarization: The activation of the 5-HT3 receptor by serotonin leads to the rapid influx of cations (primarily Na⁺ and K⁺), which causes depolarization of the neuronal membrane. nih.gov This depolarization generates an excitatory signal. If this compound functions as a 5-HT3 antagonist, its primary cellular mechanism would be the inhibition of serotonin-induced membrane depolarization. nih.gov By occupying the receptor's binding site without activating the channel, the compound would prevent the ion influx necessary for depolarization, thereby blocking signal transmission in relevant pathways, such as those in the chemoreceptor trigger zone of the brainstem and on vagal afferent nerves in the gastrointestinal tract. wikipedia.orgdrugs.com

Protein Secretion Dysregulation: Should the compound be found to inhibit an enzyme like SpsB, it would directly interfere with bacterial protein secretion. SpsB cleaves signal peptides from proteins destined for export across the cell membrane. uniprot.org Inhibition of this enzyme would lead to an accumulation of unprocessed precursor proteins, disrupting the integrity of the cell membrane and ultimately leading to bacterial cell death.

Specific pathway analysis for this compound has not been documented. However, based on its potential targets, the affected molecular cascades can be inferred.

If the compound is a 5-HT3 receptor antagonist, it would primarily affect the serotonin-mediated signaling pathways that regulate emesis. When released from enterochromaffin cells in the gut, serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus of the solitary tract and the chemoreceptor trigger zone in the brainstem. amegroups.org By blocking these peripheral and central receptors, the compound would interrupt this signaling cascade, preventing the downstream activation of the vomiting reflex.

For other guanidine-containing compounds, interference with pathways such as the MAPK/ERK kinase cascade has been noted. mdpi.com However, without direct experimental evidence, it remains speculative whether this compound would affect similar intracellular signaling pathways.

Chemical Biology and Biological Applications of N 5 Methyl 1,3 Benzoxazol 2 Yl Guanidine in Preclinical Research

Preclinical Research on Potential Biological Activities

Antibacterial research against various strains (e.g., MRSA, Escherichia coli, Gram-positive, Gram-negative bacteria)

Antifungal research against pathogenic fungi

The guanidine (B92328) functional group is a component of various compounds investigated for their antifungal properties. nih.govnih.gov Studies have reviewed numerous guanidine-containing agents, including small molecules, for their activity against human-relevant fungal pathogens. nih.gov Similarly, derivatives of benzoxazole (B165842) have been synthesized and evaluated for their effects against phytopathogenic fungi. mdpi.com These lines of research indicate that the structural components of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine are of interest in the development of antifungal agents. However, specific antifungal research data for this compound against pathogenic fungi could not be located.

Anti-inflammatory research and modulation of inflammatory pathways

Derivatives containing the benzoxazole scaffold have been a subject of anti-inflammatory research. nih.gov For example, some benzoxazole derivatives have been synthesized and evaluated as inhibitors of Myeloid differentiation protein 2 (MD2), a key protein in inflammatory processes. nih.gov Additionally, the guanidine moiety is present in some compounds with anti-inflammatory properties. However, specific preclinical studies detailing the anti-inflammatory activity or modulation of inflammatory pathways by this compound are not available in the reviewed literature.

Anthelmintic research and targeting parasitic organisms

The development of novel anthelmintic agents is an active area of research, and various heterocyclic compounds are often explored. Benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, are a well-known class of anthelmintic drugs. acs.orgnih.gov Research has also been conducted on novel benzoxazole derivatives for their potential anthelmintic properties. researchgate.net While these studies highlight the potential of the benzoxazole core in anthelmintic drug discovery, there is no specific information available regarding anthelmintic research on this compound.

Research into neurological targets, including serotonin (B10506) receptor (5-HT3) antagonism/agonism and nicotinic acetylcholine (B1216132) receptor (α7 nAChR) modulation

Both the 5-HT3 receptor and the α7 nicotinic acetylcholine receptor are important targets in neuroscience research. Various compounds are being investigated for their potential to modulate these receptors for the treatment of neurological and psychiatric disorders. nih.gov Some molecules have been identified as positive allosteric modulators of the α7 nAChR, enhancing its function. nih.govnih.govmdpi.com However, there is no specific mention or data in the available literature to suggest that this compound has been investigated for its activity as a serotonin receptor (5-HT3) antagonist/agonist or as a modulator of the nicotinic acetylcholine receptor (α7 nAChR).

Anticancer research and inhibition of cancer cell lines

The search for novel anticancer agents has led to the investigation of a wide range of chemical structures, including those containing guanidine and benzoxazole moieties. For instance, certain benzenesulfonylguanidine derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. sciforum.netnih.gov Similarly, benzimidazole derivatives, which share a bicyclic structure with benzoxazoles, have been explored as potential anticancer agents. jcchems.com Despite the interest in these broader chemical classes, specific preclinical anticancer research on this compound and its effects on cancer cell lines could not be found in the reviewed scientific literature.

Application as Chemical Probes and Tools in Biological Systems

The unique structure of the this compound scaffold, combining a rigid heterocyclic system with a flexible, highly basic functional group, makes it an attractive candidate for development into chemical probes and tools for studying biological systems.

Affinity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to identify and characterize protein targets of small molecules directly in complex biological systems. This technique typically employs chemical probes that consist of three key elements: a binding group that recognizes the target protein, a reactive group for covalent labeling, and a reporter tag (e.g., an alkyne or azide) for downstream detection and enrichment. nih.gov

While no studies have specifically reported the use of this compound as an ABPP probe, its core structure possesses features that make it a viable starting point for probe design. The guanidinium (B1211019) group is well-known for its ability to form strong hydrogen bonds and engage in electrostatic interactions, allowing it to bind to various biological targets like enzymes and receptors. nih.gov This inherent binding capability could be leveraged to direct the probe to specific protein families.

To be utilized in ABPP, the this compound scaffold would require modification to incorporate a reactive group (such as a photoactivatable diazirine or an electrophilic warhead) and a reporter tag. Such a probe could then be used to covalently label its protein targets within a cellular lysate or in living cells. Subsequent proteomic analysis would allow for the identification of these targets, a process known as target deconvolution. This approach has been successfully used to identify the targets of complex natural products and to confirm the selectivity of clinical drug candidates. nih.govnih.govrsc.org The development of probes from the guanidinobenzoxazole scaffold could thus enable the exploration of its mechanism of action and the identification of novel therapeutic targets.

The guanidinobenzoxazole framework is well-suited for the development of chemical sensors and molecular recognition tools due to the distinct properties of its constituent parts. The guanidinium group is a superb recognition motif for oxoanions, such as carboxylates and phosphates, which are ubiquitous in biological systems. nih.gov This interaction is driven by charge-paired hydrogen bonds, mimicking the way the amino acid arginine recognizes substrates in nature. nih.gov

Concurrently, the benzoxazole moiety is a well-established fluorophore. mdpi.com The combination of a recognition unit (guanidine) and a signaling unit (benzoxazole) in a single molecule is a classic design strategy for fluorescent chemosensors. Such sensors can signal the binding of a target analyte through changes in their fluorescence emission, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching.